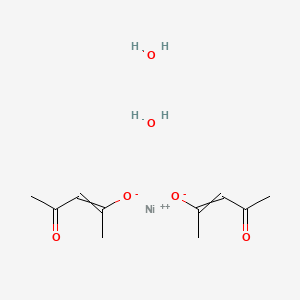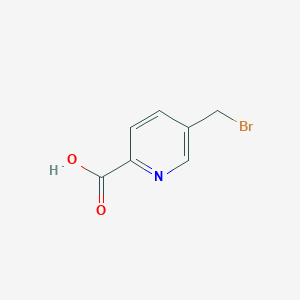
5-(Bromomethyl)pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 5-(bromometil)piridina-2-carboxílico es un compuesto orgánico que pertenece a la clase de los ácidos piridinocarboxílicos. Se caracteriza por un grupo bromometilo unido a la quinta posición del anillo de piridina y un grupo ácido carboxílico en la segunda posición.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del ácido 5-(bromometil)piridina-2-carboxílico típicamente implica la bromación del ácido 5-metilpiridina-2-carboxílico. Un método común utiliza N-bromosuccinimida (NBS) como agente bromante y azobisisobutironitrilo (AIBN) como iniciador. La reacción se lleva a cabo en condiciones suaves, y la bromación ocurre selectivamente en el grupo metilo en el anillo de piridina .
Métodos de producción industrial: La producción industrial de este compuesto sigue rutas sintéticas similares, pero a mayor escala. El proceso implica un control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y técnicas avanzadas de purificación como cristalización y cromatografía son comunes en entornos industriales.
Análisis De Reacciones Químicas
Tipos de reacciones: El ácido 5-(bromometil)piridina-2-carboxílico se somete a varias reacciones químicas, que incluyen:
Reacciones de sustitución: El grupo bromometilo puede ser sustituido por otros nucleófilos, como aminas o tioles, para formar nuevos derivados.
Reacciones de oxidación: El compuesto puede oxidarse para formar los ácidos carboxílicos o aldehídos correspondientes.
Reacciones de reducción: La reducción del grupo bromometilo puede producir derivados metilo.
Reactivos y condiciones comunes:
Sustitución: Nucleófilos como azida de sodio o tiocianato de potasio en solventes polares.
Oxidación: Agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: Agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Productos principales:
- Las reacciones de sustitución producen varios derivados de piridina sustituidos.
- Las reacciones de oxidación producen ácidos carboxílicos o aldehídos.
- Las reacciones de reducción dan como resultado derivados de piridina metil-sustituidos.
Aplicaciones Científicas De Investigación
El ácido 5-(bromometil)piridina-2-carboxílico tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas complejas y compuestos heterocíclicos.
Biología: El compuesto se emplea en el desarrollo de moléculas biológicamente activas y como bloque de construcción en el descubrimiento de fármacos.
Medicina: Sirve como precursor para la síntesis de agentes farmacéuticos con posibles efectos terapéuticos.
Industria: El compuesto se utiliza en la producción de agroquímicos, colorantes y otros productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción del ácido 5-(bromometil)piridina-2-carboxílico implica su reactividad hacia nucleófilos y electrófilos. El grupo bromometilo actúa como un sitio reactivo para las reacciones de sustitución, mientras que el grupo ácido carboxílico puede participar en enlaces de hidrógeno y coordinación con iones metálicos. Estas interacciones facilitan la formación de varios derivados y complejos, que pueden exhibir diferentes propiedades biológicas y químicas .
Compuestos similares:
5-Bromo-2-piridinacarboxaldehído: Estructura similar pero con un grupo aldehído en lugar de un ácido carboxílico.
Ácido 5-bromopirimidina-2-carboxílico: Un derivado de pirimidina con grupos bromometilo y ácido carboxílico similares.
Ácido 2-piridinacarboxílico: Carece del grupo bromometilo pero comparte la funcionalidad del ácido carboxílico.
Singularidad: El ácido 5-(bromometil)piridina-2-carboxílico es único debido a la presencia tanto de un grupo bromometilo como de un grupo ácido carboxílico en el anillo de piridina. Esta combinación proporciona una reactividad y versatilidad distintas en aplicaciones sintéticas, lo que lo convierte en un compuesto valioso en varios campos de investigación e industria .
Comparación Con Compuestos Similares
5-Bromo-2-pyridinecarboxaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid.
5-Bromopyrimidine-2-carboxylic acid: A pyrimidine derivative with similar bromomethyl and carboxylic acid groups.
2-Pyridinecarboxylic acid: Lacks the bromomethyl group but shares the carboxylic acid functionality.
Uniqueness: 5-(Bromomethyl)pyridine-2-carboxylic acid is unique due to the presence of both a bromomethyl group and a carboxylic acid group on the pyridine ring. This combination provides distinct reactivity and versatility in synthetic applications, making it a valuable compound in various fields of research and industry .
Propiedades
Número CAS |
53234-54-1 |
|---|---|
Fórmula molecular |
C7H6BrNO2 |
Peso molecular |
216.03 g/mol |
Nombre IUPAC |
5-(bromomethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H6BrNO2/c8-3-5-1-2-6(7(10)11)9-4-5/h1-2,4H,3H2,(H,10,11) |
Clave InChI |
DJLXCJIHLRAPSZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1CBr)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


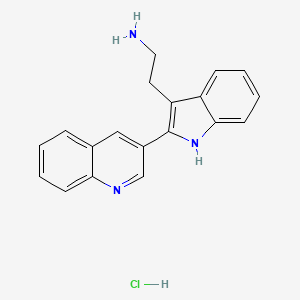
![(3aS,4R,9bR)-6-methyl-4-(4-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-7-carboxylic acid](/img/structure/B12443703.png)
![N-[6-(4-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12443709.png)
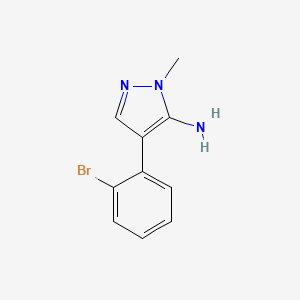
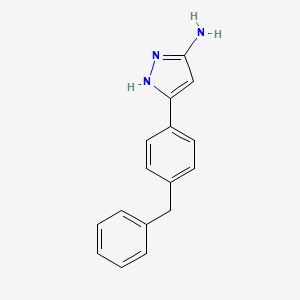
![2,2'-{benzene-1,4-diylbis[nitrilo(E)methylylidene]}bis(6-methoxyphenol)](/img/structure/B12443735.png)
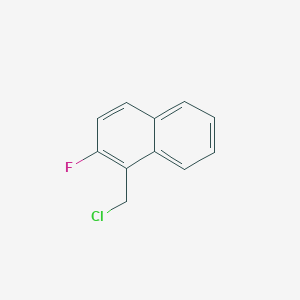

![2-bromo-4-chloro-6-[(E)-{[2-(morpholin-4-yl)phenyl]imino}methyl]phenol](/img/structure/B12443748.png)
![2,3-Dihydro-5-(3,4-dimethoxyphenyl)-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B12443768.png)
![4-chloro-2-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]phenol](/img/structure/B12443772.png)
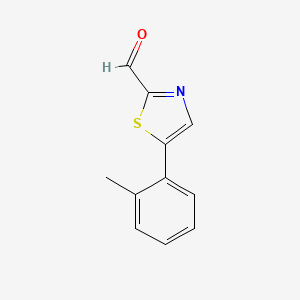
![(4AS,7aR)-tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate hydrochloride](/img/structure/B12443781.png)
